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Compound of Interest

Compound Name: 2-Chloro-6-methylbenzaldehyde

Cat. No.: B074664 Get Quote

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract
2-Chloro-6-methylbenzaldehyde is a key chemical intermediate with significant applications

in the synthesis of pharmaceuticals and other complex organic molecules. This technical guide

provides a comprehensive overview of its synthesis, discovery, and chemical properties.

Detailed experimental protocols for its preparation are presented, along with a summary of its

physical and chemical characteristics. Furthermore, this document explores the applications of

2-chloro-6-methylbenzaldehyde in drug discovery, highlighting its role as a precursor to

bioactive compounds.

Introduction
2-Chloro-6-methylbenzaldehyde, with the chemical formula C₈H₇ClO, is an aromatic

aldehyde containing a chlorine atom and a methyl group ortho to the formyl group. This

substitution pattern imparts unique reactivity and makes it a valuable building block in organic

synthesis. While not a widely known compound in itself, its utility as a precursor in the

manufacturing of more complex molecules, such as developmental asthma therapeutics,

underscores its importance in medicinal chemistry and process development. This guide aims

to consolidate the available scientific information on 2-chloro-6-methylbenzaldehyde,

providing a practical resource for researchers in the field.
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Physicochemical Properties
A summary of the key physical and chemical properties of 2-Chloro-6-methylbenzaldehyde is

provided in the table below. This data is essential for its handling, characterization, and use in

chemical reactions.

Property Value Reference

CAS Number 1194-64-5

Molecular Formula C₈H₇ClO

Molecular Weight 154.59 g/mol

Appearance Solid

Melting Point 36-40 °C

Boiling Point 74 °C at 0.4 mmHg

SMILES Cc1c(C=O)c(Cl)ccc1

InChI
InChI=1S/C8H7ClO/c1-6-3-2-

4-8(9)7(6)5-10/h2-5H,1H3

Synthesis of 2-Chloro-6-methylbenzaldehyde
The synthesis of 2-chloro-6-methylbenzaldehyde can be achieved through various synthetic

routes. The most prominently described method involves a Grignard reaction on a substituted

benzaldehyde. An alternative conceptual approach is the direct oxidation of the corresponding

toluene derivative.

Synthesis via Grignard Reaction with 2-Chloro-6-
fluorobenzaldehyde
One of the more efficient methods for the preparation of 2-chloro-6-methylbenzaldehyde
involves the reaction of 2-chloro-6-fluorobenzaldehyde with a methylating agent, such as

methylmagnesium chloride (a Grignard reagent). To prevent the Grignard reagent from

attacking the aldehyde group directly, the aldehyde is first protected as an imine.
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Step 1: Imine Formation

To a solution of 2-chloro-6-fluorobenzaldehyde in a suitable aprotic solvent (e.g., toluene),

add one equivalent of n-butylamine.

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during

the reaction.

Monitor the reaction by TLC or GC until the starting material is consumed.

Once the reaction is complete, remove the solvent under reduced pressure to obtain the

crude n-butylimine, which can be used in the next step without further purification.

Step 2: Grignard Reaction and Hydrolysis

Dissolve the crude n-butylimine in anhydrous tetrahydrofuran (THF) under an inert

atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Slowly add two equivalents of methylmagnesium chloride (as a solution in THF) to the cooled

solution.

Allow the reaction mixture to warm to room temperature and stir for several hours.

Monitor the progress of the reaction by TLC or GC.

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of

ammonium chloride.

Perform an acidic workup by adding dilute hydrochloric acid to hydrolyze the intermediate.

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 2-chloro-6-
methylbenzaldehyde.

Conceptual Synthesis via Oxidation of 2-Chloro-6-
methyltoluene
Another potential synthetic route is the selective oxidation of the methyl group of 2-chloro-6-

methyltoluene. This method is analogous to the synthesis of other substituted benzaldehydes.

The selective oxidation of a methyl group on a substituted toluene to an aldehyde can be

challenging, as over-oxidation to the carboxylic acid is a common side reaction. Careful

selection of the oxidizing agent and reaction conditions is crucial.

Reagents: Mild oxidizing agents such as manganese dioxide (MnO₂) or carefully controlled

conditions with potassium permanganate (KMnO₄) could be employed.

Procedure Outline:

Dissolve 2-chloro-6-methyltoluene in a suitable solvent.

Add the oxidizing agent portion-wise at a controlled temperature.

Monitor the reaction closely by TLC or GC to maximize the yield of the aldehyde and

minimize the formation of the carboxylic acid.

Upon completion, the reaction mixture would be filtered to remove the oxidant, and the

filtrate would be worked up.

Purification would likely involve column chromatography.

Applications in Drug Discovery and Development
2-Chloro-6-methylbenzaldehyde is a valuable intermediate in the synthesis of

pharmacologically active molecules. Its most notable application is in the manufacturing

process of R411, a developmental compound for the treatment of asthma. In this process, 2-
chloro-6-methylbenzaldehyde is oxidized to 2-chloro-6-methylbenzoic acid, which is a key

fragment of the final drug candidate.
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The reactivity of the aldehyde group allows for its conversion into various other functional

groups, making it a versatile starting point for the synthesis of a library of compounds for

biological screening. Derivatives of structurally similar benzaldehydes have shown a range of

biological activities, including antimicrobial and anticancer effects, suggesting that derivatives

of 2-chloro-6-methylbenzaldehyde could also possess interesting pharmacological

properties.

Conclusion
2-Chloro-6-methylbenzaldehyde is a synthetically useful aromatic aldehyde with

demonstrated applications in the pharmaceutical industry. The synthetic routes outlined in this

guide, particularly the Grignard-based method, provide a reliable means for its preparation in a

laboratory setting. The physicochemical data presented will aid in its proper handling and

characterization. As the demand for novel therapeutics continues to grow, the importance of

versatile building blocks like 2-chloro-6-methylbenzaldehyde in drug discovery and

development is likely to increase. Further exploration of the biological activities of its derivatives

may lead to the discovery of new lead compounds for various diseases.

To cite this document: BenchChem. [The Synthesis and Profile of 2-Chloro-6-
methylbenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074664#synthesis-and-discovery-of-2-chloro-6-
methylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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